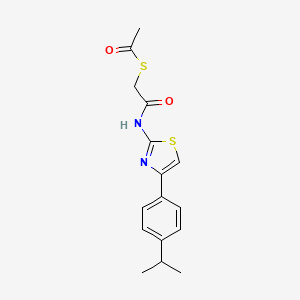

2-(2-Ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(2-Ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride” is a compound that contains a benzimidazole moiety . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have been extensively explored for their pharmacological properties .

Synthesis Analysis

The synthesis of similar compounds has been achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .

Molecular Structure Analysis

Benzimidazole is formed by the fusion of benzene and imidazole moiety . The exact molecular structure of “this compound” is not available in the search results.

Aplicaciones Científicas De Investigación

Novel Chemical Reactions

- Beckmann Fission Reaction : The compound 2-(4-Cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole, related to the queried chemical, is obtained through a novel Beckmann fission reaction, highlighting its potential use in advanced organic synthesis (Sato, Imamura, & Kitano, 1984).

Synthesis and Characterization

Benzimidazole Derivatives : The synthesis and characterization of benzimidazole derivatives, including those similar to the requested chemical, have been explored for their antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Ethyl Chloroacetate Reactions : Studies on the reaction of 1H-indazol-3-ol with ethyl chloroacetate, related to the chemical , have provided insights into complex chemical processes and the formation of new compounds (Bonanomi & Palazzo, 1977).

Material Synthesis

- Energetic Materials : Research on synthesizing energetic materials using derivatives of 2-(5-Nitroiminotetrazol-1-yl)acetic acid, which shares structural similarities with the queried compound, reveals potential applications in the development of new energetic materials (Joo et al., 2012).

Corrosion Inhibition

- Corrosion Inhibition Studies : Ethyl (2-methylbenzimidazolyl) acetate, a compound structurally related to the one , has been studied for its corrosion inhibition properties on mild steel, suggesting potential applications in materials science and engineering (Joseph & Mohan, 2015).

Antimicrobial and Anticancer Research

- Antimicrobial and Anticancer Compounds : Research into the synthesis of benzimidazole derivatives related to the queried compound demonstrates their potential as antimicrobial and anticancer agents, offering avenues for pharmaceutical research (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Direcciones Futuras

Benzimidazole and its derivatives have been extensively explored for their pharmacological properties . They have shown promising applications in biological and clinical studies . Therefore, “2-(2-Ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride”, being a benzimidazole derivative, may also have potential for future research and development .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s worth noting that similar compounds, such as indole derivatives, have been shown to interact with their targets in a variety of ways, leading to a broad range of biological activities .

Biochemical Pathways

It’s known that indole derivatives, which share structural similarities with this compound, can affect a wide range of biochemical pathways .

Pharmacokinetics

Similar compounds, such as indole derivatives, are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds .

Propiedades

IUPAC Name |

2-(2-ethyl-4,5,6,7-tetrahydrobenzimidazol-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.ClH/c1-2-10-12-8-5-3-4-6-9(8)13(10)7-11(14)15;/h2-7H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGJFAJCGTLUOKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(N1CC(=O)O)CCCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578581.png)

![1-(4-Fluorophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclopropane-1-carboxamide](/img/structure/B2578582.png)

![[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine](/img/structure/B2578585.png)

![(E)-4,4,5,5,5-pentafluoro-1-[(3-pyridinylmethyl)amino]-1-penten-3-one](/img/structure/B2578587.png)

![2-[1-(4-Fluorophenyl)cyclobutyl]acetic acid](/img/structure/B2578589.png)

![2-(4-pyridinylmethyl)-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2578590.png)

![Ethyl 4-(2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/no-structure.png)

![2-[[1-(Cyclobutylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2578593.png)

![N-cyclopentyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2578599.png)